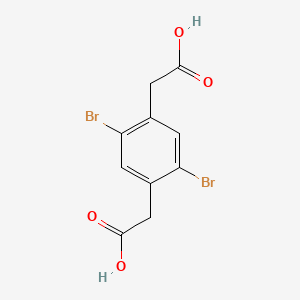

2,2'-(2,5-Dibromo-1,4-phenylene)diacetic acid

Description

Historical Development of Functionalized Phenylene Derivatives

The synthesis of functionalized phenylene derivatives traces its origins to 19th-century efforts to isolate and characterize polycyclic aromatic hydrocarbons (PAHs) from fossil fuels. Early pioneers such as Graebe and Glaser identified naphthalene, anthracene, and biphenyl through fractional distillation and pyrolysis of coal-tar. These foundational studies laid the groundwork for targeted synthetic strategies, including von Baeyer’s Zn-dust distillation method, which enabled the reduction of oxygen-rich precursors to benzenoid structures.

A pivotal advancement emerged in the 20th century with the development of cycloaddition reactions. For instance, Wong and Sondheimer’s 1974 synthesis of planar dibenzocyclooctadienediyne via Diels–Alder cycloaddition with furans demonstrated the utility of trapping acetylenic intermediates to construct strained aromatic systems. Subsequent deoxygenation protocols using low-valent titanium further enabled the preparation of tetraphenylene derivatives, highlighting the interplay between strain engineering and functional group manipulation.

The introduction of acetic acid substituents into aromatic systems represents a more recent innovation, driven by the demand for water-soluble and metal-coordinating ligands. For example, late-stage functionalization of tetraphenylene derivatives with hydroxyl groups enabled the synthesis of enantiopure building blocks for chiral materials. These methodologies directly inform contemporary approaches to synthesizing 2,2'-(2,5-dibromo-1,4-phenylene)diacetic acid , where bromine atoms and acetic acid groups are strategically positioned to modulate reactivity and intermolecular interactions.

Academic Significance of Dibrominated Aromatic Systems

Dibrominated aromatic systems, such as 2,5-dibromo-1,4-phenylene derivatives, occupy a critical niche in synthetic chemistry due to bromine’s dual role as a leaving group and an electronic modifier. The presence of bromine atoms at the 2- and 5-positions on the phenylene ring enhances electrophilic substitution reactivity, facilitating cross-coupling reactions such as Suzuki–Miyaura and Ullmann couplings. This reactivity is exemplified in the synthesis of hexaarylbenzenes (HABs), where dibrominated intermediates serve as precursors for installing diverse aryl groups.

Electronic effects further underscore the academic value of dibrominated systems. Bromine’s electron-withdrawing nature polarizes the aromatic ring, increasing the acidity of adjacent protons and stabilizing charge-transfer complexes. This property is exploited in organic electronics, where dibrominated phenylenes act as electron-deficient cores in donor–acceptor polymers. The combination of bromine with acetic acid groups in This compound introduces additional hydrogen-bonding capabilities, enabling the design of self-assembling materials and coordination polymers.

Research Trajectory of Phenylene Diacetic Acid Derivatives

The incorporation of acetic acid groups into phenylene frameworks has evolved through sequential functionalization strategies. Early methods relied on nucleophilic aromatic substitution (SNAr) of halogenated precursors with cyanide ions, followed by hydrolysis to carboxylic acids. For instance, the synthesis of tetrahydroxytetraphenylene derivatives involved esterification and oxidation steps to introduce hydroxyl and carboxylate groups.

Modern approaches leverage transition-metal catalysis to achieve regioselective installation of acetic acid moieties. A notable example is the palladium-catalyzed carboxylation of aryl bromides using carbon monoxide, which directly converts dibrominated precursors into diacetic acid derivatives. This method’s efficiency is enhanced by the ortho-directing effect of bromine, which ensures precise positioning of the carboxylic acid groups.

Table 1: Synthetic Routes to Phenylene Diacetic Acid Derivatives

Current Status in Scientific Literature

Recent literature emphasizes the controlled synthesis of asymmetrically substituted benzenes, with This compound serving as a model for multifunctional systems. Advances in iterative cross-coupling, as demonstrated by Itami’s group, enable the sequential installation of up to six distinct substituents on a benzene ring. These methodologies address longstanding challenges in regioselectivity and steric hindrance, particularly when incorporating bulky or polar groups like acetic acid.

Despite progress, gaps remain in understanding the conformational dynamics of dibrominated diacetic acid derivatives. Computational studies, such as density functional theory (DFT) analyses of tetraphenylene analogs, reveal that substituent positioning significantly influences molecular strain and π-orbital overlap. Future research directions may focus on exploiting these insights to design photoresponsive materials or catalysts with tailored active sites.

Properties

IUPAC Name |

2-[2,5-dibromo-4-(carboxymethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O4/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2H,3-4H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFDINIDTSXWMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)CC(=O)O)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid typically involves multiple steps, including bromination and oxidation reactions. One common method involves the bromination of 1,4-diacetylbenzene followed by oxidation to introduce the acetic acid groups . The reaction conditions often require the use of bromine or bromine-containing reagents and strong oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The acetic acid groups can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and acetic acid groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,2'-(2,5-Dihydroxy-1,4-phenylene)diacetic Acid (CAS 5488-16-4)

- Structure : Replaces bromine atoms with hydroxyl (-OH) groups.

- Molecular Weight : 226.184 g/mol (vs. ~342 g/mol for dibromo analog, estimated) .

- Reactivity: Hydroxyl groups participate in hydrogen bonding and dehydration reactions. Used as a precursor for synthesizing 3,7-dihydrobenzo[1,2-b:4,5-b′]difuran-2,6-dione (BIBDF), a key monomer in n-channel organic field-effect transistors (OFETs) .

- Applications :

Di-tert-butyl 2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))diacetate (CAS 1054625-64-7)

- Structure : Ester derivative with tert-butyl groups and bromine substituents.

- Molecular Weight : 496.19 g/mol .

- Key Properties :

- Enhanced solubility in organic solvents due to tert-butyl groups.

- Bromine atoms enable further functionalization (e.g., cross-coupling reactions).

- Hazards : Classified with warnings for skin/eye irritation (H315, H319) and toxicity if ingested (H302) .

Dimethyl 2,2'-(2,5-Diiodo-1,4-phenylene)diacetate

- Structure : Iodine substituents instead of bromine; methyl ester groups.

- Synthesis : Derived from 2,2'-(1,4-phenylene)diacetic acid via iodination and esterification .

- Applications: Potential use in gold(I)-catalyzed reactions for constructing hydroacenes, leveraging iodine’s superior leaving-group ability compared to bromine .

- Steric Effects : Larger iodine atoms may reduce solubility but enhance electrophilic aromatic substitution reactivity.

2,2'-(Butane-1,4-diylbis(1H-benzo[d]imidazole-2,1-diyl))diacetic Acid (CAS 445416-61-5)

- Structure : Benzimidazole-linked diacetic acid with a butane spacer.

- Molecular Weight : 406.43 g/mol .

- Higher hydrophilicity (XlogP = 1.7) compared to brominated analogs .

- Applications : Explored in medicinal chemistry due to benzimidazole’s pharmacological relevance.

Comparative Data Table

Key Research Findings

The dihydroxy analog’s dehydration reactivity is critical for forming fused-ring systems in OFETs .

Solubility and Processing :

Biological Activity

2,2'-(2,5-Dibromo-1,4-phenylene)diacetic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

The synthesis of this compound typically involves the bromination of 1,4-phenylenediacetic acid followed by various organic reactions to enhance its reactivity and biological properties. The compound is characterized by its dibromophenyl moiety which contributes to its biological activity through potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated a dose-dependent decrease in cell viability in Caco-2 cells with an IC50 value above 60 μM .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. This includes modulation of the Nrf2 signaling pathway and expression of antioxidant proteins .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

- Alpha-Amylase and Alpha-Glucosidase Inhibition : It has shown inhibitory effects on alpha-amylase and alpha-glucosidase enzymes, which are crucial in carbohydrate metabolism. This property suggests potential applications in managing diabetes by regulating blood sugar levels .

Case Studies

Several studies have highlighted the biological effects of this compound:

-

Study on Cancer Cell Lines : A recent study evaluated the compound's effect on various cancer cell lines including melanoma (WM115), lung adenocarcinoma (A549), and breast adenocarcinoma (MDA-MB-231). The findings indicated that cancer cells were significantly more sensitive to treatment compared to normal fibroblast cells .

Cell Line IC50 (μM) Caco-2 >60 WM115 (Melanoma) 25 A549 (Lung) 30 MDA-MB-231 (Breast) 35 - Enzyme Activity Assessment : Another study focused on the inhibitory effects against alpha-glucosidase, reporting an inhibition percentage of approximately 50% at a concentration of 100 μg/mL .

The mechanisms underlying the biological activity of this compound involve:

- Interaction with Cellular Targets : The compound likely binds to specific receptors or enzymes within cells, leading to altered signaling pathways that promote apoptosis or inhibit proliferation.

- Antioxidant Activity : Its ability to modulate oxidative stress responses through Nrf2 activation contributes to its protective effects against cellular damage and cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.